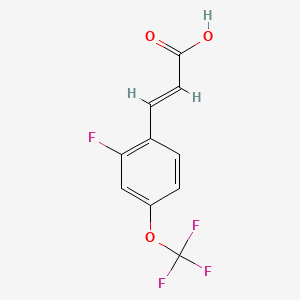

2-Fluoro-4-(trifluoromethoxy)cinnamic acid

Overview

Description

Molecular Structure Analysis

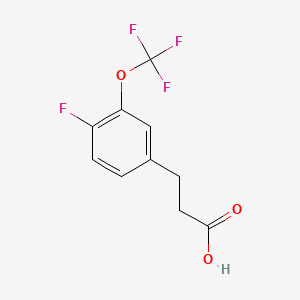

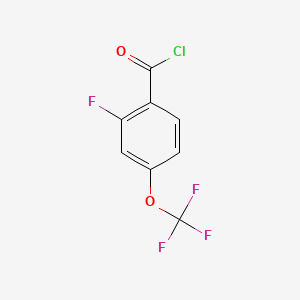

The molecular formula of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid is C10H6F4O3. Its molecular weight is 250.15 . The IUPAC name is (2E)-3-[2-fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid .Physical And Chemical Properties Analysis

2-Fluoro-4-(trifluoromethoxy)cinnamic acid is a white, odorless crystalline solid. It has a molecular weight of 250.15 . The compound should be stored in a well-ventilated place, with the container kept tightly closed .Scientific Research Applications

Kinetics of Photodimerisation Reactions

- 2-Fluoro-4-(trifluoromethoxy)cinnamic acid and its derivatives are studied for their photodimerisation reactions. The kinetics of these reactions have been investigated using infrared microspectroscopy. It was found that the reactions do not proceed to 100% yield, indicating the formation of isolated monomers within the solid that cannot react. These findings provide insight into the reaction mechanisms and efficiencies of these compounds (Jenkins et al., 2006).

Antineoplastic Actions in Breast Cancer Cells

- Certain cinnamic acid dimers, including derivatives of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid, exhibit higher cytotoxicity in breast cancer cells compared to non-tumorigenic cells. These dimers show potential as a novel class of antineoplastic compounds, indicating their significance in cancer research (Hunke et al., 2018).

Synthesis of Aromatic and Heteroaromatic Compounds

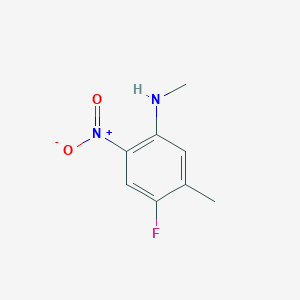

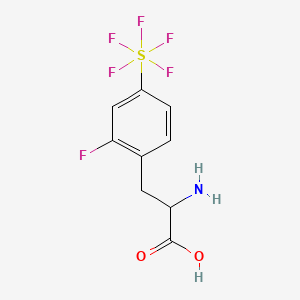

- The derivatives of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid are used in the synthesis of diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds. These compounds are vital as starting materials for creating fluorinated amino acids, anilines, and aliphatic amines, which have applications in medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).

Structural Landscape Exploration

- Mono- and difluorocinnamic acids, including 2-Fluoro-4-(trifluoromethoxy)cinnamic acid, are used to explore the structural landscape of β-cinnamic acid. This research utilizes computational crystal structure prediction combined with experimental data points to understand the structural variations influenced by geometrical and chemical factors (Chakraborty & Desiraju, 2018).

Photoreactive Zinc(II) Complexes

- 2-Fluoro-4-(trifluoromethoxy)cinnamic acid derivatives are involved in the study of photoreactive Zn(II) complexes. These complexes show unique properties and have implications for the development of advanced functional materials (Yadava & Vittal, 2019).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name |

(E)-3-[2-fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O3/c11-8-5-7(17-10(12,13)14)3-1-6(8)2-4-9(15)16/h1-5H,(H,15,16)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRCNSVSBCJRTF-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(trifluoromethoxy)cinnamic acid | |

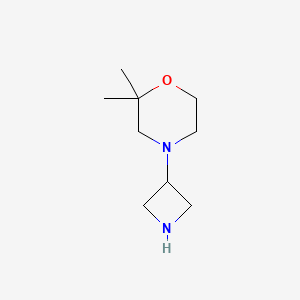

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1399785.png)